molecular formula C4H5N3O5 B7946370 5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate

5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate

Cat. No.: B7946370
M. Wt: 175.10 g/mol
InChI Key: YHAIHNZKUCGXRI-UHFFFAOYSA-N
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Description

The compound with the PubChem 5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate is known as Violuric Acid Monohydrate. It is a derivative of barbituric acid and is characterized by the presence of a hydroxyimino group. Violuric Acid Monohydrate is primarily used as a reagent for cobalt and as a pharmaceutical intermediate .

Preparation Methods

Violuric Acid Monohydrate can be synthesized through the reaction of alloxan with hydroxylamine. The reaction typically involves the following steps:

    Reaction of Alloxan with Hydroxylamine: Alloxan is reacted with hydroxylamine in an aqueous medium to form Violuric Acid.

    Crystallization: The resulting Violuric Acid is then crystallized from the solution to obtain Violuric Acid Monohydrate.

Industrial production methods for Violuric Acid Monohydrate are not extensively documented, but the laboratory synthesis provides a reliable route for its preparation .

Chemical Reactions Analysis

Violuric Acid Monohydrate undergoes several types of chemical reactions, including:

    Oxidation: Violuric Acid Monohydrate can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction of Violuric Acid Monohydrate can lead to the formation of reduced derivatives.

    Substitution: The hydroxyimino group in Violuric Acid Monohydrate can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Violuric Acid Monohydrate has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent for the detection and quantification of cobalt.

    Biology: Violuric Acid Monohydrate is used in biochemical assays and studies involving enzyme inhibition.

    Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.

    Industry: Violuric Acid Monohydrate is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Violuric Acid Monohydrate involves its interaction with specific molecular targets. The hydroxyimino group in Violuric Acid Monohydrate can form complexes with metal ions, which is the basis for its use as a reagent for cobalt. Additionally, its structure allows it to participate in various biochemical reactions, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Violuric Acid Monohydrate can be compared with other similar compounds, such as:

    Barbituric Acid: Both compounds share a similar core structure, but Violuric Acid Monohydrate has a hydroxyimino group, making it more reactive.

    Alloxan: Alloxan is a precursor in the synthesis of Violuric Acid Monohydrate and shares some chemical properties.

    Hydroxylamine Derivatives: Compounds like hydroxylamine derivatives have similar reactivity due to the presence of the hydroxyimino group.

The uniqueness of Violuric Acid Monohydrate lies in its specific reactivity and applications, particularly in the detection of cobalt and its use as a pharmaceutical intermediate .

Properties

IUPAC Name

5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4.H2O/c8-2-1(7-11)3(9)6-4(10)5-2;/h11H,(H2,5,6,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAIHNZKUCGXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NO)C(=O)NC(=O)NC1=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NO)C(=O)NC(=O)NC1=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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